Cas no 1227664-10-9 (Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate)

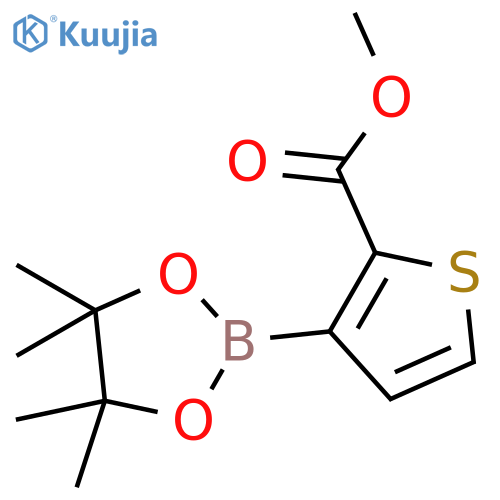

1227664-10-9 structure

商品名:Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

CAS番号:1227664-10-9

MF:C12H17BO4S

メガワット:268.13698

MDL:MFCD16996380

CID:842272

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

- 2-Methoxycarbonylthiophene-3-boronic acid pinacol ester

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxylic acid methyl ester

-

- MDL: MFCD16996380

- インチ: InChI=1S/C12H19BO5S/c1-11(2,15)12(3,4)18-13(16)8-6-7-19-9(8)10(14)17-5/h6-7,15-16H,1-5H3

- InChIKey: KXQKCUJWJLPQMY-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C(C)(C)OB(C1=C(C(=O)OC)SC=C1)O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 6

じっけんとくせい

- 密度みつど: 1.16

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM105305-1g |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |

1227664-10-9 | 95% | 1g |

$*** | 2023-04-03 | |

| abcr | AB527694-250mg |

2-Methoxycarbonylthiophene-3-boronic acid pinacol ester, 95%; . |

1227664-10-9 | 95% | 250mg |

€462.80 | 2025-02-20 | |

| eNovation Chemicals LLC | D683008-1g |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxylic acid methyl ester |

1227664-10-9 | 95% | 1g |

$685 | 2024-05-24 | |

| Chemenu | CM105305-250mg |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |

1227664-10-9 | 95% | 250mg |

$*** | 2023-04-03 | |

| abcr | AB527694-1 g |

2-Methoxycarbonylthiophene-3-boronic acid pinacol ester, 95%; . |

1227664-10-9 | 95% | 1g |

€1,086.70 | 2023-07-11 | |

| Alichem | A169006956-1g |

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |

1227664-10-9 | 95% | 1g |

$775.92 | 2023-09-03 | |

| abcr | AB527694-500 mg |

2-Methoxycarbonylthiophene-3-boronic acid pinacol ester, 95%; . |

1227664-10-9 | 95% | 500MG |

€789.40 | 2023-07-11 | |

| eNovation Chemicals LLC | Y0998472-1g |

3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophene-2-carboxylic acid methyl ester |

1227664-10-9 | 95% | 1g |

$800 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10726-1G |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |

1227664-10-9 | 95% | 1g |

¥ 4,686.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10726-5G |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate |

1227664-10-9 | 95% | 5g |

¥ 14,058.00 | 2023-04-03 |

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

1227664-10-9 (Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate) 関連製品

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1227664-10-9)Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

清らかである:99%

はかる:10g

価格 ($):3175.0